Cas no 1283041-54-2 ((2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL)

(2-Bromophenyl)(4-isopropylphenyl)methanol is a chiral secondary alcohol featuring both bromo and isopropyl substituents on its aromatic rings. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands, and fine chemicals. The presence of the bromine atom enhances reactivity for cross-coupling reactions, while the isopropyl group contributes to steric and electronic modulation. Its well-defined structure makes it valuable for asymmetric synthesis and catalyst design. The compound is typically handled under inert conditions due to its sensitivity to oxidation. High purity grades are available to meet rigorous research and industrial requirements.
(2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL structure
1283041-54-2 structure
Product Name:(2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL
CAS No:1283041-54-2
MF:C16H17BrO
MW:305.209583997726
MDL:MFCD12964409
CID:5178230
Update Time:2026-03-05

(2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL Chemical and Physical Properties

Names and Identifiers

    • (2-Bromophenyl)(4-isopropylphenyl)methanol
    • 2-Bromo-4'-iso-propylbenzhydrol
    • (2-BROMOPHENYL)[4-(PROPAN-2-YL)PHENYL]METHANOL
    • Benzenemethanol, 2-bromo-α-[4-(1-methylethyl)phenyl]-
    • (2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL
    • MDL: MFCD12964409
    • Inchi: 1S/C16H17BrO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11,16,18H,1-2H3
    • InChI Key: DPQLEQLMOWZCPY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(C1C=CC(=CC=1)C(C)C)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 246
  • XLogP3: 4.5
  • Topological Polar Surface Area: 20.2

(2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL Pricemore >>

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(2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL Suppliers

Amadis Chemical Company Limited
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(CAS:1283041-54-2)(2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL
Order Number:A1122483
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:29
Price ($):397.0
Email:sales@amadischem.com

Additional information on (2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL

Introduction to (2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL (CAS No. 1283041-54-2)

(2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. With a CAS number of 1283041-54-2, this molecule represents a unique combination of bromine-substituted benzene and isopropyl-substituted benzene moieties linked through a methanol bridge. This structural configuration imparts distinct chemical properties that make it a valuable intermediate in the development of various bioactive molecules.

The compound's primary significance lies in its utility as a building block for more complex pharmacophores. In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The bromine atom in the 2-bromophenyl ring provides a reactive site for further functionalization, allowing chemists to introduce additional groups through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many FDA-approved drugs.

Similarly, the 4-isopropylphenyl moiety contributes to the compound's overall lipophilicity, which is a critical factor in drug design. Lipophilic compounds often exhibit better membrane permeability, enabling them to traverse biological membranes more effectively. This property is particularly important for drugs that need to reach intracellular targets. The methanol bridge between the two aromatic rings adds another layer of versatility, allowing for further derivatization and optimization of the molecule's pharmacokinetic profile.

Recent studies have highlighted the potential of (2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have explored its use in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine substituent facilitates the introduction of azide or alkene groups, which can then be engaged in click chemistry reactions to attach pharmacologically relevant moieties. This approach has led to the discovery of several lead compounds with promising preclinical activity.

In addition to its role in kinase inhibition, this compound has shown promise in the development of antiviral agents. The combination of bromophenyl and isopropylphenyl rings creates a scaffold that can mimic natural product structures known to possess antiviral properties. By leveraging modern synthetic methodologies, such as transition-metal-catalyzed reactions, researchers have been able to generate libraries of derivatives for high-throughput screening. Several hits have emerged from these screens, demonstrating the compound's potential as a starting point for drug discovery.

The pharmaceutical industry has also been interested in (2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL for its role in central nervous system (CNS) drug development. The lipophilic nature of the molecule makes it an attractive candidate for crossing the blood-brain barrier, which is essential for treating neurological disorders. Preclinical studies have indicated that derivatives of this compound exhibit properties such as receptor binding affinity and metabolic stability, making them suitable candidates for further development.

Synthetic chemists have developed innovative strategies to optimize the yield and purity of (2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable production methods. For example, palladium-catalyzed cross-coupling reactions now allow for the rapid assembly of complex biaryl structures under mild conditions. These improvements not only enhance productivity but also reduce waste generation, aligning with global efforts towards sustainable chemistry.

The compound's versatility extends beyond pharmaceutical applications. It has found utility in materials science, particularly in the development of organic electronic materials such as OLEDs (organic light-emitting diodes). The aromatic rings contribute to electron delocalization, making them suitable candidates for use as emitters or charge transport layers. Researchers have successfully incorporated this molecule into functional materials that exhibit high efficiency and stability.

In conclusion, (2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL (CAS No. 1283041-54-2) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features make it an invaluable intermediate for drug discovery, while its lipophilic properties enhance its suitability for CNS applications. Ongoing research continues to uncover new synthetic pathways and applications, ensuring its continued relevance in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1283041-54-2)(2-BROMOPHENYL)(4-ISOPROPYLPHENYL)METHANOL
A1122483
Purity:99%
Quantity:1g
Price ($):397.0
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